
4,4'-Bis(butylsulfanyl)-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(butylsulfanyl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes It is characterized by the presence of two thiophene rings connected by a sulfur atom, with butylsulfanyl groups attached to the 4 and 4’ positions of the thiophene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(butylsulfanyl)-2,2’-bithiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’-bithiophene, which serves as the core structure.
Functionalization: The 4 and 4’ positions of the bithiophene are functionalized with butylsulfanyl groups. This is achieved through a nucleophilic substitution reaction using butylthiol as the nucleophile and a suitable leaving group on the bithiophene.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(butylsulfanyl)-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(butylsulfanyl)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene rings, using reducing agents such as lithium aluminum hydride.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Butylthiol, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted bithiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(butylsulfanyl)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, it is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is explored for use in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: The compound’s sensitivity to environmental changes makes it suitable for use in chemical sensors and biosensors.
Biological Studies:
Wirkmechanismus
The mechanism by which 4,4’-Bis(butylsulfanyl)-2,2’-bithiophene exerts its effects is primarily related to its electronic structure. The presence of sulfur atoms and the conjugated thiophene rings contribute to its ability to participate in electron transfer processes. This makes it an effective material for use in electronic devices where charge transport is crucial. The butylsulfanyl groups also provide solubility and processability, enhancing its practical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bis(methylsulfanyl)-2,2’-bithiophene
- 4,4’-Bis(ethylsulfanyl)-2,2’-bithiophene
- 4,4’-Bis(propylsulfanyl)-2,2’-bithiophene
Comparison
Compared to its analogs with shorter alkyl chains, 4,4’-Bis(butylsulfanyl)-2,2’-bithiophene offers improved solubility and processability due to the longer butyl chains. This makes it more suitable for applications requiring solution processing, such as in the fabrication of thin films for electronic devices. Additionally, the electronic properties of the compound can be fine-tuned by varying the length of the alkyl chains, providing versatility in its applications.
Eigenschaften
CAS-Nummer |
176693-30-4 |
|---|---|
Molekularformel |
C16H22S4 |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
4-butylsulfanyl-2-(4-butylsulfanylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C16H22S4/c1-3-5-7-17-13-9-15(19-11-13)16-10-14(12-20-16)18-8-6-4-2/h9-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
FZTHIFNBMBYLEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=CSC(=C1)C2=CC(=CS2)SCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




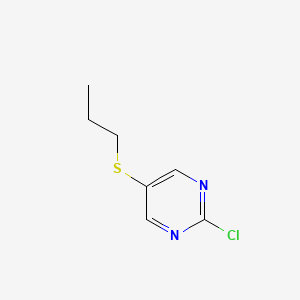
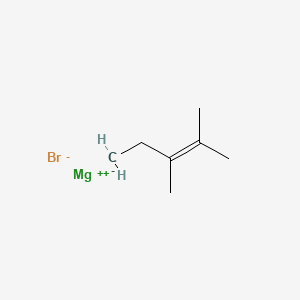
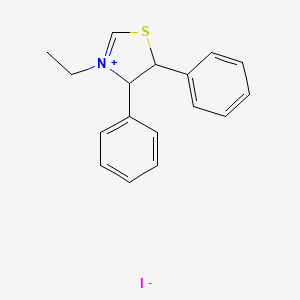
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
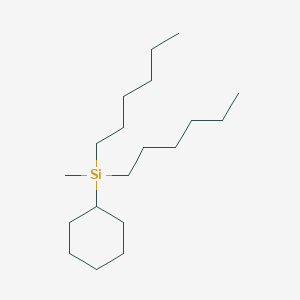
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
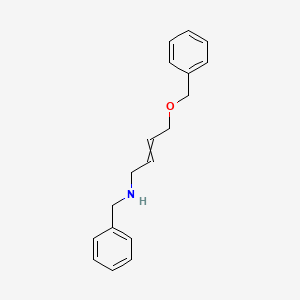
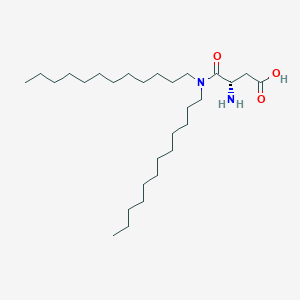

![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
